molecular formula C11H22N2O4 B6153784 tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate CAS No. 1822586-12-8

tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate

Cat. No.: B6153784
CAS No.: 1822586-12-8
M. Wt: 246.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and a carbamate moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl carbamate and methoxy(methyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced carbamate derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or carbamate groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted carbamate derivatives.

Scientific Research Applications

tert-Butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound of interest in both therapeutic and industrial contexts.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the methoxy and methylcarbamoyl groups.

    Methoxy(methyl)carbamoyl chloride: A reactive intermediate used in the synthesis of more complex carbamates.

    N-Methylcarbamate derivatives: Compounds with similar structural features and reactivity.

Uniqueness

tert-Butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate is unique due to the presence of both tert-butyl and methoxy(methyl)carbamoyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

1822586-12-8

Molecular Formula

C11H22N2O4

Molecular Weight

246.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.